
1-Ethoxy-3-(2-nitro-ethyl)-benzene
Overview
Description
1-Ethoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. The ethoxy group acts as an electron-donating group (EDG) via resonance, while the nitroethyl group is a strong electron-withdrawing group (EWG) due to the nitro moiety. This combination creates a polarized electronic environment on the aromatic ring, influencing its reactivity, stability, and interactions in chemical processes.
Comparison with Similar Compounds
The following table summarizes key structural and electronic differences between 1-Ethoxy-3-(2-nitro-ethyl)-benzene and its analogs:
Key Observations:
Electronic Effects :
- The nitroethyl group in this compound introduces significant electron withdrawal, directing electrophilic substitution to the ethoxy-adjacent positions (para/meta to nitroethyl) .
- In contrast, sulfonyl () and nitropropenyl () substituents exhibit stronger or conjugated EWG effects, further deactivating the ring.
Reactivity and Stability :
- Methoxy/ethoxy EDGs enhance ring electron density, favoring reactions like nitration or halogenation. However, the nitroethyl group in the target compound reduces reactivity compared to purely EDG-substituted analogs (e.g., 1-ethyl-3-methoxybenzene) .
- Sulfonyl and nitro groups increase thermal and oxidative stability, making these compounds suitable for high-temperature applications .
Thickness-Dependent Behavior (from ESD Studies) :
- Studies on benzene derivatives adsorbed on Pt surfaces (-10) reveal that substituents influence electron-stimulated desorption (ESD) yields. For example:
- Light fragments (e.g., H⁺) desorb preferentially due to kinetic energy advantages .
- Heavier fragments (e.g., C₃Hₙ⁺) show thickness-dependent yields, with increased desorption at thicker films due to reduced metal substrate interactions . The nitroethyl group in the target compound may similarly fragment into NO₂⁻ or CH₂CH₂⁺ ions under electron irradiation, though direct experimental data are lacking.
Applications: Nitro-substituted benzenes are often intermediates in explosives, dyes, and pharmaceuticals. The ethoxy group in the target compound could enhance solubility in organic solvents, aiding synthetic workflows .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-ethoxy-3-(2-nitroethyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
HSDGOXZNGATBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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